2-(((4-Chlorophenyl)amino)methyl)-6-ethoxyphenol
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Overview
Description
2-(((4-Chlorophenyl)amino)methyl)-6-ethoxyphenol is an organic compound that features a phenol group substituted with an ethoxy group and a chlorophenylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Chlorophenyl)amino)methyl)-6-ethoxyphenol typically involves the reaction of 4-chloroaniline with 2,6-dimethoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(((4-Chlorophenyl)amino)methyl)-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in the chlorophenyl ring can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
2-(((4-Chlorophenyl)amino)methyl)-6-ethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((4-Chlorophenyl)amino)methyl)-6-ethoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- 2-(((4-Methoxyphenyl)amino)methyl)-6-ethoxyphenol
- 2-(((4-Bromophenyl)amino)methyl)-6-ethoxyphenol
- 2-(((4-Fluorophenyl)amino)methyl)-6-ethoxyphenol
Uniqueness
2-(((4-Chlorophenyl)amino)methyl)-6-ethoxyphenol is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H16ClNO2 |
---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
2-[(4-chloroanilino)methyl]-6-ethoxyphenol |
InChI |
InChI=1S/C15H16ClNO2/c1-2-19-14-5-3-4-11(15(14)18)10-17-13-8-6-12(16)7-9-13/h3-9,17-18H,2,10H2,1H3 |
InChI Key |
BGPGYLYWZVFWBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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